3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride
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Overview
Description
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound features a propan-2-yl group and a propoxy group attached to the benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride typically involves the sulfonation of the corresponding benzene derivative followed by chlorination. One common method is to start with 3-(Propan-2-yl)-4-propoxybenzene, which undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. The resulting sulfonic acid is then treated with thionyl chloride or phosphorus pentachloride to convert it into the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions. Common nucleophiles include amines, alcohols, and thiols, which replace the chloride atom to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Although less common, the aromatic ring can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild conditions, often in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfones: Formed by the oxidation of the aromatic ring.
Scientific Research Applications
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce the sulfonyl group into other molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar in structure but with a methyl group instead of the propan-2-yl and propoxy groups.
Benzene-1-sulfonyl Chloride: Lacks the additional substituents on the benzene ring.
4-Chlorobenzenesulfonyl Chloride: Contains a chlorine atom instead of the propan-2-yl and propoxy groups.
Uniqueness
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonyl chloride is unique due to the presence of both the propan-2-yl and propoxy groups on the benzene ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. The combination of these groups also allows for the fine-tuning of the compound’s physical and chemical properties, which can be advantageous in various applications.
Properties
IUPAC Name |
3-propan-2-yl-4-propoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLMOSRQCWHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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